molecular formula C7H7BrClN B2388653 5-(2-Bromoethyl)-2-chloropyridine CAS No. 369610-28-6

5-(2-Bromoethyl)-2-chloropyridine

Cat. No.: B2388653
CAS No.: 369610-28-6
M. Wt: 220.49
InChI Key: SPFWUODXHKZRAI-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to an ethyl group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-2-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-2-chloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2-chloropyridine.

    Oxidation: Products include 2-chloropyridine-5-carboxaldehyde and 2-chloropyridine-5-carboxylic acid.

    Reduction: Products include 2-chloropyridine and ethylpyridine.

Scientific Research Applications

5-(2-Bromoethyl)-2-chloropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylpyridine: Similar structure but lacks the chlorine atom at the 2-position.

    2-Chloro-5-methylpyridine: Similar structure but has a methyl group instead of a bromoethyl group.

    5-Bromo-2-chloropyridine: Similar structure but lacks the ethyl group.

Uniqueness

5-(2-Bromoethyl)-2-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. The combination of these halogens allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

5-(2-bromoethyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFWUODXHKZRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369610-28-6
Record name 5-(2-bromoethyl)-2-chloropyridine
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